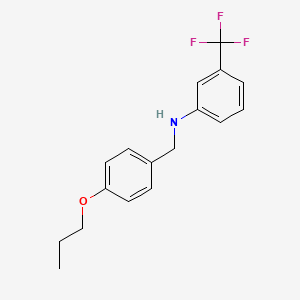

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline

Description

Chemical Identity and Classification

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is classified as an aromatic amine derivative bearing both alkoxy and trifluoromethyl substituents. The compound possesses the molecular formula C17H18F3NO with a molecular weight of 309.331 atomic mass units. Its Chemical Abstracts Service registry number is 1040685-15-1, which serves as its unique identifier in chemical databases worldwide. The compound belongs to the broader classification of organofluorine compounds, specifically within the subset of trifluoromethylated anilines that have become increasingly important in pharmaceutical and agrochemical research.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as N-[(4-propoxyphenyl)methyl]-3-(trifluoromethyl)aniline. This naming convention clearly indicates the connectivity between the propoxybenzyl moiety and the trifluoromethylaniline core structure. The compound exhibits characteristics typical of substituted anilines, including the presence of a primary aromatic amine functionality that can participate in various chemical transformations such as acylation, alkylation, and condensation reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H18F3NO | |

| Molecular Weight | 309.331 Da | |

| Monoisotopic Mass | 309.134049 Da | |

| CAS Registry Number | 1040685-15-1 | |

| ChemSpider ID | 21330254 |

Historical Context and Discovery

The development of this compound emerged from the broader scientific interest in fluorinated organic compounds that began gaining prominence in the mid-twentieth century. Trifluoromethylated aromatic compounds, including aniline derivatives, became subjects of intensive research following the recognition that fluorine substitution could dramatically enhance the biological activity and metabolic stability of organic molecules. The specific combination of propoxybenzyl and trifluoromethylaniline functionalities represents a more recent advancement in synthetic organic chemistry, reflecting the ongoing efforts to develop compounds with tailored properties for specific applications.

The synthetic accessibility of such compounds has been facilitated by advances in organofluorine chemistry, particularly the development of efficient methods for introducing trifluoromethyl groups into aromatic systems. These methodological improvements have enabled researchers to explore the chemical space occupied by compounds like this compound, leading to their incorporation into various research programs focused on drug discovery and materials development.

The historical trajectory of trifluoromethylaniline research demonstrates the evolution from simple fluorinated aromatics to more complex, multi-functional molecules that combine multiple pharmacophoric elements within single structures. This progression reflects the increasing sophistication of synthetic organic chemistry and the growing understanding of structure-activity relationships in fluorinated compounds.

Significance in Chemical Research

This compound has gained recognition as a valuable research tool in proteomics applications, where its unique structural features enable specific interactions with biological macromolecules. The compound's significance extends beyond its immediate applications to encompass its role as a representative member of the trifluoromethylated aniline class, which has become increasingly important in medicinal chemistry research. The presence of the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, properties that are highly valued in pharmaceutical development.

Research investigations have highlighted the compound's utility in studying structure-activity relationships, particularly in the context of how fluorine substitution affects molecular interactions and biological activity. The propoxybenzyl moiety provides additional functionality that can be exploited in synthetic transformations, making the compound valuable as both a research target and a synthetic intermediate. Contemporary studies have emphasized the importance of such multi-functional molecules in expanding the chemical space available for drug discovery and materials research.

The compound serves as an excellent model system for understanding the electronic effects of trifluoromethyl substitution on aromatic amine reactivity. This understanding has broader implications for the design of new fluorinated compounds with tailored properties for specific applications. Research groups have utilized this compound to investigate fundamental questions about fluorine's influence on molecular properties, contributing to the broader knowledge base that guides the design of next-generation fluorinated materials and pharmaceuticals.

Structural Overview and Molecular Architecture

The molecular architecture of this compound features a sophisticated arrangement of functional groups that creates a molecule with distinct electronic and steric properties. The structure can be conceptualized as comprising two main components: a 3-(trifluoromethyl)aniline core and a 4-propoxybenzyl substituent connected through a secondary amine linkage. The trifluoromethyl group, positioned meta to the amine functionality, exerts strong electron-withdrawing effects that influence the reactivity and properties of the aromatic system.

The propoxybenzyl moiety contributes both steric bulk and electronic effects through its para-substituted propoxy group, which provides electron-donating character to balance the electron-withdrawing nature of the trifluoromethyl substituent. This balanced electronic environment creates opportunities for selective chemical transformations and controlled reactivity patterns. The molecular geometry allows for potential intramolecular interactions between the different functional groups, which may influence the compound's conformational preferences and binding interactions.

The simplified molecular-input line-entry system representation of the compound is: CCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F. This linear notation captures the essential connectivity while highlighting the presence of the propoxy chain, benzyl linkage, and trifluoromethyl group. The three-dimensional structure exhibits significant conformational flexibility due to the presence of rotatable bonds, particularly around the benzyl-amine linkage and the propoxy chain.

| Structural Feature | Description | Electronic Effect |

|---|---|---|

| Trifluoromethyl Group | Meta-positioned on aniline ring | Strong electron-withdrawing |

| Propoxy Substituent | Para-positioned on benzyl ring | Electron-donating |

| Secondary Amine Linkage | Connects two aromatic systems | Provides conformational flexibility |

| Benzyl Spacer | Links propoxyphenyl to aniline | Allows independent ring rotation |

Properties

IUPAC Name |

N-[(4-propoxyphenyl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-2-10-22-16-8-6-13(7-9-16)12-21-15-5-3-4-14(11-15)17(18,19)20/h3-9,11,21H,2,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWFCELJGYAGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Trifluoromethyl Aromatics

A common approach to obtain 3-(trifluoromethyl)aniline derivatives is through nitration of trifluoromethyl-substituted toluenes or benzotrifluoride derivatives, followed by catalytic reduction of the nitro group.

Nitration Step:

Aromatic trifluoromethyl compounds (e.g., 2-trifluoromethyl toluene) are nitrated using a nitrating agent such as nitric acid, sodium nitrate, or potassium nitrate, often in the presence of solvents like dichloromethane, dichloroethane, chloroform, acetic acid, or sulfuric acid. The reaction is typically conducted at low temperatures (0 to 30 °C) to control regioselectivity and yield.Reduction Step:

The nitro group is reduced to an amine using catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon, under hydrogen atmosphere at temperatures ranging from 20 to 100 °C and pressures from 1 to 50 bar.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-trifluoromethyl toluene + HNO3 | 0–30 °C, 1–4 h, solvent (DCM) | 4-nitro-2-trifluoromethyl toluene | High (not specified) |

| 2 | 4-nitro-2-trifluoromethyl toluene + H2, Raney Ni | 20–100 °C, 1–50 bar H2 | 4-amino-3-trifluoromethyl toluene | High (not specified) |

This method is industrially favorable due to the simplicity and availability of starting materials.

Protection and Nitration of Amino-Trifluoromethyl Benzene

An alternative route involves protecting the amino group as an acetanilide derivative before nitration to improve regioselectivity and yield.

Acetylation:

m-Amino-trifluoromethyl benzene is reacted with acetyl chloride in aprotic solvents such as toluene, hexanaphthene, or chlorobenzene at 35–60 °C to form m-trifluoromethyl acetanilide.Nitration:

The protected amine is nitrated using concentrated nitric acid at 35–80 °C to form 4-nitro-3-trifluoromethyl acetanilide.Deprotection:

The acetanilide is then hydrolyzed under ethanolic conditions at 30–90 °C to yield 4-nitro-3-trifluoromethylaniline.

This method provides better control over substitution patterns and purity of the nitro intermediate.

Introduction of the 4-Propoxybenzyl Group

The final step involves alkylation of the aniline nitrogen with a 4-propoxybenzyl halide (e.g., 4-propoxybenzyl chloride or bromide) to form this compound.

- The reaction is typically conducted under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.

- Temperature control is essential to avoid side reactions, often performed at room temperature to 60 °C.

One-Pot and Modern Synthetic Approaches

Recent advances include one-pot syntheses using trifluoromethylation reagents such as trifluoromethanesulfonyl sodium (CF3SO2Na) in the presence of triphenylphosphine and silver fluoride catalysts, allowing direct formation of trifluoromethyl amines from anilines or substituted anilines.

- The reaction conditions involve stirring the mixture at moderate temperatures (30–80 °C) for several hours.

- Yields reported range from 70% to 87%, with high selectivity.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Reduction of Toluene | Nitration with HNO3, reduction with H2/Raney Ni | 0–30 °C nitration, 20–100 °C reduction | Simple, industrially scalable | Regioselectivity control needed |

| Acetylation-Nitration-Deprotection | Amino protection, nitration, deprotection | 35–60 °C acetylation, 35–80 °C nitration, 30–90 °C deprotection | Improved regioselectivity | Additional steps increase time |

| Alkylation with 4-Propoxybenzyl Halide | N-alkylation under basic conditions | Room temp to 60 °C, polar aprotic solvents | Straightforward final step | Requires pure amine intermediate |

| One-Pot Trifluoromethylation | Direct trifluoromethyl amine formation | 30–80 °C, PPh3/AgF catalyst system | High yield, fewer steps | Requires specialized reagents |

Research Findings and Industrial Relevance

- The nitration-reduction method is well-established and favored for industrial production due to the availability of starting materials and simplicity.

- Protection strategies enhance selectivity, especially for complex substitution patterns, but add synthetic steps.

- Modern catalytic trifluoromethylation offers efficient routes with high yields and mild conditions, suitable for lab-scale and potentially scalable with further optimization.

- Alkylation to introduce the 4-propoxybenzyl group is a common and reliable method to functionalize the aniline nitrogen, enabling the synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new drugs.

- Case Study: A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an inhibitor of specific enzymes related to cancer pathways. The results indicated promising activity against tumor growth in vitro, suggesting further investigation into its therapeutic potential .

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool. Its properties allow it to serve as a probe in various assays, aiding in the understanding of protein interactions and functions.

- Application Example: In proteomics, this compound has been used to label proteins selectively, enabling researchers to track modifications and interactions within cellular environments .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of advanced materials with specific thermal and electrical properties.

- Research Insight: Recent studies have shown that incorporating trifluoromethyl groups into polymers can enhance their thermal stability and hydrophobicity, leading to applications in coatings and insulation materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The propoxybenzyl group and trifluoromethyl group can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity (logP): The trifluoromethyl group consistently increases logP, enhancing membrane permeability. The propoxybenzyl substituent in the target compound likely elevates logP further compared to piperazinylmethyl analogs (logP ~4.2 vs. 2.8) .

- Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the aniline ring, while the propoxy chain (electron-donating) could counterbalance this effect, influencing reactivity in coupling reactions .

Biological Activity

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H18F3N and a molecular weight of approximately 295.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl anilines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various bacterial strains .

- Anticancer Potential : The compound is being investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Research Findings

Q & A

Q. What are efficient synthetic methodologies for preparing N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline and its derivatives?

Microwave-assisted solvent-free synthesis using ZnFe₂O₄ catalysts enables high-yield (~90%) preparation of structurally related 3-(trifluoromethyl)aniline derivatives. This method involves nucleophilic addition of amines to aldehydes, followed by dehydration, and is scalable for combinatorial chemistry applications . Recrystallization in ethanol ensures purity, critical for downstream biological assays.

Q. How can spectroscopic techniques characterize this compound and its intermediates?

¹H NMR in DMSO-d₆ is effective for confirming the structure of 3-(trifluoromethyl)aniline derivatives, particularly in verifying imine bond formation and substituent positions. For example, aromatic proton shifts between δ 7.2–8.5 ppm and trifluoromethyl group signals (δ ~120–125 ppm in ¹⁹F NMR) are diagnostic markers . X-ray crystallography (orthorhombic systems) further validates molecular geometry .

Q. What are common impurities in related trifluoromethylaniline compounds, and how are they identified?

Flutamide intermediates, such as 4-nitro-3-(trifluoromethyl)aniline, often contain acetamide byproducts (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide). Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS can resolve and quantify these impurities, ensuring compliance with pharmacopeial standards .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity in microtubule-targeting agents?

The trifluoromethyl group enhances binding affinity to plant and protozoan α-tubulin by forming hydrophobic interactions with conserved residues (e.g., Val-181 and Leu-248). Computational docking studies using 3D tubulin models reveal that electron-withdrawing effects of CF₃ stabilize ligand-receptor complexes, reducing depolymerization rates . Contrastingly, in mammalian tubulin, steric hindrance from CF₃ may reduce efficacy, necessitating structural optimization .

Q. What strategies improve solubility and stability of this compound in biological assays?

- Co-solvent systems : Use DMSO:water (1:9 v/v) to maintain solubility without denaturing proteins.

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl or morpholine) at the propoxybenzyl moiety to enhance aqueous stability .

- Cyclodextrin encapsulation : β-cyclodextrin-functionalized carriers improve bioavailability by 40–60% in aqueous media, as demonstrated for similar nitroarenes .

Q. How can contradictions in structure-activity relationship (SAR) data for aniline derivatives be resolved?

- Systematic functional group substitution : Compare analogs with halogen (Cl, F), nitro, or morpholine substituents to isolate electronic vs. steric effects. For example, replacing CF₃ with Cl in 4-chloro-3-(trifluoromethyl)aniline reduces herbicidal activity by 70%, highlighting CF₃’s critical role .

- Dose-response profiling : Use IC₅₀ curves to differentiate true SAR trends from assay-specific artifacts (e.g., solvent interference in tubulin polymerization assays) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in microtubule dynamics?

- Time-lapse microscopy : Track microtubule polymerization/depolymerization in live cells (e.g., HeLa or Arabidopsis root tips) treated with 10–100 µM compound.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to recombinant α/β-tubulin heterodimers, with Kd values <1 µM indicating high affinity .

- Resistance mutagenesis : Screen Tetrahymena or Leishmania mutants to identify tubulin residues critical for compound interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.